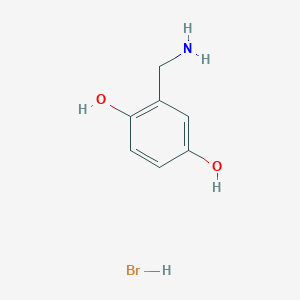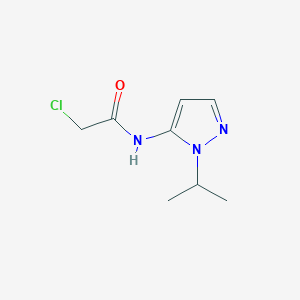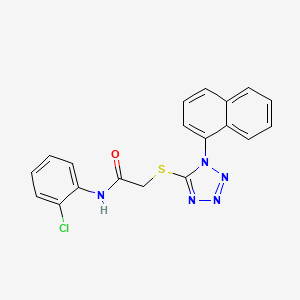![molecular formula C19H20N4O4S B2613962 1,3-dimethyl-5-((4-nitrobenzyl)thio)-6-propylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione CAS No. 899747-97-8](/img/no-structure.png)
1,3-dimethyl-5-((4-nitrobenzyl)thio)-6-propylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,3-dimethyl-5-((4-nitrobenzyl)thio)-6-propylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione is a useful research compound. Its molecular formula is C19H20N4O4S and its molecular weight is 400.45. The purity is usually 95%.
BenchChem offers high-quality 1,3-dimethyl-5-((4-nitrobenzyl)thio)-6-propylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1,3-dimethyl-5-((4-nitrobenzyl)thio)-6-propylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Synthesis and Structural Analysis
The compound has been synthesized and analyzed for its structural characteristics. In one study, a related compound was synthesized using a reaction involving 6-amino-1,3-dimethylpyrimidine-2,4(1H,3H)-dione and 4-nitrobenzaldehyde, revealing that the pyrimidine ring adopts a flattened envelope conformation and molecules are linked by hydrogen bonds forming a three-dimensional network (Zhou et al., 2007).
Chemical Synthesis
The compound is involved in the synthesis of various pyrido[2,3-d]pyrimidine derivatives. For example, an efficient synthesis of 1,3-dimethyl-5-aryl-7-(pyridine-3(2)(4)-yl)pyrimidine-2,4(1H,3H)-diones was reported, using a three-component reaction in the presence of a reusable catalyst under microwave irradiation (Rahmani et al., 2018).
Application in Catalysis
Thiourea dioxide in water has been used as a recyclable catalyst for synthesizing a series of dihydropyrido[2,3-d]pyrimidine-2,4-diones derivatives, where the aqueous layer containing the catalyst could be reused without significant loss in activity (Verma & Jain, 2012).
Potential Biological Activities
The compound is a key precursor in synthesizing various derivatives with potential biological activities. For instance, a study synthesized 5-substituted-8-methyl-2H-pyrido[1,2-a]pyrimidine-2,4(3H)-diones and their derivatives, which were screened for in vitro urease inhibition activity (Rauf et al., 2010).
Eigenschaften
| { "Design of the Synthesis Pathway": "The synthesis pathway for 1,3-dimethyl-5-((4-nitrobenzyl)thio)-6-propylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione involves the condensation of 2-amino-4,6-dimethylpyridine-3,5-dicarbonitrile with 4-nitrobenzyl chloride, followed by thiolation with sodium hydrosulfide and alkylation with 1-bromopropane. The resulting intermediate is then cyclized with acetic anhydride to form the final product.", "Starting Materials": [ "2-amino-4,6-dimethylpyridine-3,5-dicarbonitrile", "4-nitrobenzyl chloride", "sodium hydrosulfide", "1-bromopropane", "acetic anhydride" ], "Reaction": [ "Step 1: Condensation of 2-amino-4,6-dimethylpyridine-3,5-dicarbonitrile with 4-nitrobenzyl chloride in the presence of a base such as potassium carbonate to form 1-(4-nitrobenzyl)-2-amino-4,6-dimethylpyridine-3,5-dicarbonitrile.", "Step 2: Thiolation of the intermediate with sodium hydrosulfide in the presence of a base such as sodium hydroxide to form 1-(4-nitrobenzylthio)-2-amino-4,6-dimethylpyridine-3,5-dicarbonitrile.", "Step 3: Alkylation of the intermediate with 1-bromopropane in the presence of a base such as potassium carbonate to form 1-(4-nitrobenzylthio)-2-amino-4,6-dimethyl-5-propylpyridine-3,5-dicarbonitrile.", "Step 4: Cyclization of the intermediate with acetic anhydride in the presence of a base such as pyridine to form 1,3-dimethyl-5-((4-nitrobenzyl)thio)-6-propylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione." ] } | |
CAS-Nummer |
899747-97-8 |
Molekularformel |
C19H20N4O4S |
Molekulargewicht |
400.45 |
IUPAC-Name |
1,3-dimethyl-5-[(4-nitrophenyl)methylsulfanyl]-6-propylpyrido[2,3-d]pyrimidine-2,4-dione |
InChI |
InChI=1S/C19H20N4O4S/c1-4-5-13-10-20-17-15(18(24)22(3)19(25)21(17)2)16(13)28-11-12-6-8-14(9-7-12)23(26)27/h6-10H,4-5,11H2,1-3H3 |
InChI-Schlüssel |
ZZEUFYCXPFENAR-UHFFFAOYSA-N |
SMILES |
CCCC1=CN=C2C(=C1SCC3=CC=C(C=C3)[N+](=O)[O-])C(=O)N(C(=O)N2C)C |
Löslichkeit |
not available |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![6-ethyl 3-methyl 2-(3,4-dimethoxybenzamido)-4,5-dihydrothieno[2,3-c]pyridine-3,6(7H)-dicarboxylate](/img/structure/B2613880.png)
![N-(benzo[c][1,2,5]thiadiazol-4-yl)-5-(furan-2-yl)isoxazole-3-carboxamide](/img/structure/B2613881.png)
![1-[[2-Chloro-6-(3-methylindol-1-yl)phenyl]methyl]-3-(2,6-dimethylphenyl)urea](/img/structure/B2613882.png)


![N-[(3,5-dimethyl-1,2-oxazol-4-yl)methyl]-N-methyl-1-{3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}azetidin-3-amine](/img/structure/B2613888.png)

![N-(5-isobutyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-4-propoxybenzenesulfonamide](/img/structure/B2613895.png)


![3-benzyl-2-{[2-(6-methyl-3,4-dihydro-2H-1,4-benzoxazin-4-yl)-2-oxoethyl]sulfanyl}-3H,4H-thieno[3,2-d]pyrimidin-4-one](/img/structure/B2613900.png)
![Benzyl 6a-(hydroxymethyl)-3-oxo-1,3a,4,6-tetrahydrofuro[3,4-c]pyrrole-5-carboxylate](/img/structure/B2613901.png)
